molecular formula C23H18O7S B2967512 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-22-5

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No. B2967512
CAS RN: 896040-22-5
M. Wt: 438.45
InChI Key: YUHXOLHWDGRQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a hybrid compound synthesized through a linker mode approach under reflux conditions. It combines elements of chalcone and salicylic acid derivatives. The compound’s structure consists of a chalcone moiety linked to a salicylate group via a butyl spacer .

5.

Scientific Research Applications

Catalytic Applications

The synthesis and characterization of novel polystyrene-supported catalysts using related compounds have shown promising applications in catalysis. For instance, their use in the Michael addition for the synthesis of Warfarin and its analogues demonstrates efficient catalytic properties, with products obtained in high to quantitative conversion yields. These systems can be easily recovered and reused without significant loss of activity, highlighting their potential in environmentally friendly catalysis processes (Alonzi et al., 2014).

Antimicrobial and Anticancer Activities

Compounds structurally related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate have been investigated for their antimicrobial and anticancer activities. For example, derivatives have shown selective antimalarial and anticancer properties, opening avenues for the development of new therapeutic agents (Betts et al., 2006).

Luminescence and Material Science

Research into the synthesis and structures of luminescent ladder-like lanthanide coordination polymers of related compounds reveals their potential applications in material science. These compounds exhibit interesting luminescence properties, suggesting their use in the development of novel luminescent materials (Yang et al., 2008).

Synthesis of Bioactive Compounds

The synthesis of novel quinazolinone derivatives and their antimicrobial activity evaluation showcases the versatility of related chemical structures in synthesizing bioactive compounds. Such studies contribute to the development of new antimicrobial agents, demonstrating the wide range of potential biological activities (Habib et al., 2013).

Synthesis and Characterization for Various Applications

Additional research has focused on the organic synthesis and characterization of compounds like 4-hydroxy-chromen-2-one, revealing their high level of antibacterial activity. This not only underlines the significance of such compounds in antimicrobial research but also highlights their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Mechanism of Action

In silico studies, including molecular docking and MD simulations, suggest that the title compound exhibits cytotoxic activity against breast cancer. It likely achieves this through ERα inhibition. The binding free energy of the compound is more negative than that of tamoxifen, a known anticancer agent .

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-27-17-6-3-15(4-7-17)21-13-16-5-8-19(14-22(16)29-23(21)24)30-31(25,26)20-11-9-18(28-2)10-12-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHXOLHWDGRQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.